N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
Description
N-(3-(2-Methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a sulfonamide derivative featuring a quinazolinone core fused with a 2,3-dihydrobenzo[b][1,4]dioxine moiety. The compound’s structure combines a 2-methyl-4-oxoquinazolin-3(4H)-yl group attached to a phenyl ring, which is further linked to a sulfonamide-substituted dihydrobenzo dioxine system. This design leverages the pharmacophoric features of sulfonamides (known for enzyme inhibition and antimicrobial activity) and quinazolinones (associated with anticancer and anti-inflammatory properties) .
Synthetic routes for analogous compounds involve coupling sulfonamide intermediates with functionalized quinazolinones under basic conditions, often using potassium carbonate as a catalyst in polar aprotic solvents like acetone or DMF .
Properties
IUPAC Name |
N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O5S/c1-15-24-20-8-3-2-7-19(20)23(27)26(15)17-6-4-5-16(13-17)25-32(28,29)18-9-10-21-22(14-18)31-12-11-30-21/h2-10,13-14,25H,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKDUCBXNYKGZKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NS(=O)(=O)C4=CC5=C(C=C4)OCCO5 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide involves several steps:
Formation of the quinazoline core: This typically involves the cyclization of an ortho-aminobenzamide with a suitable aldehyde or ketone under acidic conditions.
Substitution reactions: The phenyl group attached to the quinazoline core is introduced through electrophilic aromatic substitution, using reagents like aniline derivatives.
Introduction of the benzodioxine moiety: This step involves the cyclization of appropriate catechol derivatives with sulfonyl chlorides under basic conditions.
Industrial Production Methods
Industrial synthesis generally follows the same steps but may use more efficient catalysts and solvents to increase yield and reduce production costs. Optimizing reaction temperatures, pressures, and solvent choices can significantly improve industrial-scale production efficiency.
Chemical Reactions Analysis
Sulfonamide Group Reactivity
The sulfonamide (-SONH-) group undergoes characteristic reactions, including hydrolysis, alkylation, and nucleophilic substitution.
For example, coupling with 2-bromo-N-(substituted-phenyl)acetamides in DMF using LiH as a base generates derivatives with enhanced bioactivity .
Quinazolinone Core Modifications
The quinazolinone ring (2-methyl-4-oxoquinazolin-3(4H)-yl) participates in cyclization, oxidation, and substitution reactions.
The methyl group at position 2 of the quinazolinone can be oxidized to a carboxylic acid under strong acidic conditions, enabling further derivatization.
Dihydrobenzo[b] dioxine Ring Reactivity
The dihydrobenzo[b] dioxine ring is susceptible to electrophilic aromatic substitution (EAS) and ring-opening reactions.
Nitration occurs preferentially at the electron-rich positions of the dioxane ring, enabling the synthesis of nitro derivatives for further functionalization .
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions facilitate structural diversification.
| Reaction Type | Conditions | Outcome | Reference |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh), NaCO, DME | Introduction of aryl/heteroaryl groups at the phenyl ring | |
| Buchwald-Hartwig | Pd(dba), Xantphos, toluene | Amination of the quinazolinone core |
These reactions enable the synthesis of analogs with tailored pharmacokinetic properties.
Mechanistic Insights
-
Sulfonamide Hydrolysis : Proceeds via protonation of the nitrogen, followed by nucleophilic attack by water.
-
Quinazolinone Oxidation : Involves radical intermediates mediated by permanganate ions.
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Dioxane Ring-Opening : Acid-catalyzed cleavage generates vicinal diols, which can be further oxidized .
Scientific Research Applications
Antimicrobial Activity
N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide has shown promising results as an antimicrobial agent. Research indicates that compounds with similar structures exhibit significant antibacterial properties against various strains of bacteria. For example, quinazolinone derivatives have been reported to inhibit bacterial growth effectively, with some derivatives achieving comparable efficacy to established antibiotics.
Anticancer Properties
The compound's potential as an anticancer agent is attributed to its ability to inhibit specific kinases involved in cell proliferation and survival. Studies have demonstrated that similar quinazolinone derivatives can induce apoptosis in cancer cells and inhibit tumor growth in vivo. The mechanism often involves the modulation of signaling pathways critical for cancer cell survival .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, the compound has been investigated for its anti-inflammatory effects. It is believed to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation processes. This property makes it a candidate for treating inflammatory diseases .
Case Study 1: Antimicrobial Efficacy
A study conducted on derivatives of quinazolinone found that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were comparable to those of conventional antibiotics like penicillin.
Case Study 2: Cancer Cell Line Studies
In vitro studies on various cancer cell lines demonstrated that the compound significantly inhibited cell proliferation in breast and lung cancer models. The IC50 values indicated potent anticancer activity, suggesting that further development could lead to effective therapeutic agents for cancer treatment .
Mechanism of Action
Molecular Targets and Pathways
The compound exerts its effects through various mechanisms:
Enzyme Inhibition: Acts as an inhibitor for enzymes like kinases and proteases, disrupting biochemical pathways.
Receptor Binding: Binds to specific receptors, modulating signal transduction pathways.
Cellular Interaction: Interacts with cellular components, leading to changes in cellular processes such as apoptosis and cell cycle regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
2.1.1. 4-(2-(2-(Methylthio)-4-oxoquinazolin-3(4H)-yl)ethyl)benzenesulfonamide (Compound 2 from )
- Structural Differences: Replaces the dihydrobenzo dioxine-sulfonamide group with a simpler benzenesulfonamide. Uses a methylthio (-SMe) substituent at position 2 of the quinazolinone instead of a methyl (-Me) group. Features an ethyl linker between the quinazolinone and benzenesulfonamide.
- The methylthio group could increase hydrophobicity and alter binding interactions with sulfur-accepting enzymatic pockets .
2.1.2. O-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl) hydroxylamine (Compound 4b from )
- Structural Differences: Lacks the quinazolinone core and sulfonamide group. Contains a hydroxylamine (-ONH2) functional group instead of sulfonamide.
- Functional Implications :
Functional Analogues
2.2.1. N-[5-Methylisoxazol-3-yl]-N-[(2-(phenylamino)-4H-1,3,4-thiadiazin-6-yl)-4-[(2-(phenylamino)-4H-1,3,4-thiadiazin-6-yl]amino]benzenesulfonamide (Compound 3 from )
- Structural Differences: Replaces the quinazolinone with a thiadiazin ring and incorporates an isoxazole moiety. Employs a bis-thiadiazin-amino benzenesulfonamide architecture.
- Functional Implications: The thiadiazin-isoxazole system may enhance π-π stacking interactions in nucleic acid targets, contrasting with the quinazolinone’s preference for ATP-binding kinase domains .
2.2.2. 4-(3-(6-Methyl-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)propanoyl)-N-phenylpiperazine-1-carboxamide (17b from )
- Structural Differences :
- Substitutes the dihydrobenzo dioxine with a benzo[b][1,4]oxazin-3(4H)-one core.
- Integrates a piperazine-carboxamide tail instead of sulfonamide.
- Functional Implications: The oxazinone ring may improve metabolic stability compared to the dioxine system due to reduced susceptibility to oxidative cleavage . The piperazine-carboxamide group could enhance solubility and CNS penetration .
Comparative Data Table
Key Research Findings
- Quinazolinone vs. Thiadiazin/Isoxazole: Quinazolinones exhibit superior kinase inhibition due to their planar aromatic structure, while thiadiazin-isoxazole hybrids show broader antimicrobial activity .
- Sulfonamide vs. Carboxamide : Sulfonamides generally exhibit stronger carbonic anhydrase inhibition, whereas carboxamides (e.g., compound 17b) are more suited for CNS targets due to improved blood-brain barrier penetration .
- Dihydrodioxine vs.
Biological Activity
N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a synthetic compound belonging to the quinazolinone family. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The following sections will provide a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C23H20N2O3S, with a molecular weight of approximately 404.48 g/mol. Its structure features a quinazolinone core that is known for various biological activities.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties:
- Mechanism of Action : The compound may inhibit bacterial growth through various mechanisms such as disrupting cell wall synthesis or inhibiting nucleic acid synthesis.
- Effectiveness : Studies have shown that derivatives of quinazolinones can be effective against both Gram-positive and Gram-negative bacteria. For example, minimum inhibitory concentration (MIC) values for related compounds have been reported as low as 0.05 mg/ml against Staphylococcus aureus and 0.2 mg/ml against Pseudomonas aeruginosa .
Anticancer Activity
The anticancer potential of quinazolinone derivatives has been extensively studied:
- Cell Lines : this compound has shown cytotoxic effects on various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
- Mechanisms : The compound may induce apoptosis in cancer cells through the activation of intrinsic pathways and modulation of key signaling pathways involved in cell proliferation and survival .
Anti-inflammatory Activity
Inflammation plays a critical role in various diseases, including cancer:
- Cytokine Modulation : Research indicates that quinazolinone derivatives can reduce the secretion of pro-inflammatory cytokines such as IL-6 and TNF-alpha in activated macrophages .
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Quinazolinone Core : This is achieved through the cyclization of anthranilic acid derivatives with formamide under acidic or basic conditions.
- Introduction of the Phenyl Group : A nucleophilic aromatic substitution reaction introduces the phenyl group onto the quinazolinone core.
- Attachment of the Dihydrobenzo[b][1,4]dioxine Moiety : This step involves the coupling of the synthesized intermediate with appropriate sulfonamide derivatives to yield the final product .
Research Findings and Case Studies
Several studies have explored the biological activity of related compounds:
Q & A
Basic: What synthetic methodologies are recommended for preparing N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide?
Answer:
The compound can be synthesized via a multi-step approach:
- Step 1: Condensation of 2-amino-4,5-dimethylbenzoic acid with 2-isothiocyanato-benzenesulfonamide to form the quinazolinone core, as described for analogous structures .
- Step 2: Functionalization of the benzene ring using sulfonyl chloride intermediates (e.g., 2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonyl chloride) under nucleophilic aromatic substitution conditions. Reaction times of 1–2 days at room temperature in dichloromethane (DCM) yield ~59–68% .
- Step 3: Purification via column chromatography (Rf = 0.22 in DCM) and recrystallization to achieve >95% purity .
Basic: What analytical techniques are critical for characterizing this compound and verifying its structural integrity?
Answer:
- 1H/13C NMR: Confirm regiochemistry and substituent positions. For example, aromatic protons in the quinazolinone ring appear at δ 7.56–7.91 ppm, while sulfonamide protons resonate at δ 7.56 (exchangeable with D2O) .
- ESI-MS: Validate molecular weight (e.g., m/z 360.0 [M−H]+ for related sulfonamide-quinazolinones) .
- HPLC: Assess purity (>95%) using reverse-phase columns and retention time consistency .
Advanced: How can reaction conditions be optimized to improve yields in the sulfonamide coupling step?
Answer:
- Catalyst Screening: Use pyridine or DMAP to activate sulfonyl chloride intermediates, as demonstrated in oxadiazole syntheses (e.g., method A/B in ).
- Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the amine group.
- Temperature Control: Gradual warming from 0°C to room temperature minimizes side reactions like sulfonate ester formation .
Advanced: How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?
Answer:
- Quinazolinone Modifications: Introduce electron-withdrawing groups (e.g., nitro, trifluoromethyl) at the 2-methyl position to enhance antiviral activity, as seen in analogous compounds inhibiting TBEV and West Nile virus .
- Sulfonamide Variations: Replace the dihydrodioxine moiety with spiro-annulated cyclooctane rings to improve metabolic stability (e.g., compound 5f in ).
- Biological Assays: Test derivatives against target enzymes (e.g., adenylyl cyclases) using fluorescence polarization assays to quantify IC50 values .
Advanced: What computational strategies can predict binding interactions between this compound and viral protein targets?
Answer:
- Molecular Docking: Use AutoDock Vina with crystal structures of viral NS5 polymerase (PDB: 5OMQ). Focus on hydrogen bonding between the sulfonamide group and Lys101 residue.
- DFT Calculations: Optimize geometry at the B3LYP/6-31G* level to evaluate electrostatic potential maps, identifying nucleophilic/electrophilic regions .
- MD Simulations: Run 100 ns trajectories in GROMACS to assess stability of the ligand-protein complex under physiological conditions.
Advanced: How should researchers resolve contradictions in reported biological activity data for sulfonamide-quinazolinone hybrids?
Answer:
- Assay Standardization: Replicate experiments under identical conditions (e.g., cell lines, viral titers) to eliminate variability. For example, discrepancies in IC50 values may arise from differences in HeLa vs. Vero cell models .
- Meta-Analysis: Compare logP values and solubility profiles across studies. Poor aqueous solubility (common in dihydrodioxine derivatives) may artificially reduce in vitro efficacy .
- Counter-Screening: Test compounds against off-target kinases (e.g., EGFR, CDK2) to rule out nonspecific effects .
Advanced: What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?
Answer:
- Leaving Group Efficacy: Sulfonyl chlorides exhibit superior reactivity over sulfonate esters due to the strong electron-withdrawing nature of the chloride group.
- Aromatic Ring Activation: Electron-donating groups (e.g., methoxy) on the benzene ring increase susceptibility to nucleophilic attack at the para position .
- Kinetic Studies: Monitor reaction progress via LC-MS to identify intermediates. For example, transient formation of a Meisenheimer complex confirms a two-step mechanism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
